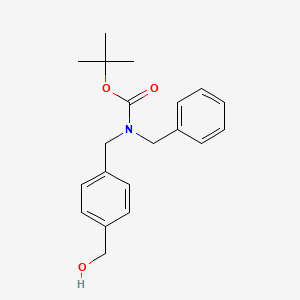

benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester

Description

Chemical Structure and Properties Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (CAS RN: 123986-64-1, C₁₃H₁₉NO₃) is a carbamate derivative featuring a benzyl group, a 4-hydroxymethyl-benzyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular weight is 237.29 g/mol, and it exhibits a melting point of 98–99°C .

Synthesis and Applications

The compound is synthesized via tert-butyl carbamate masking of 4-hydroxymethyl-benzyl-ammonium chloride, followed by Corey oxidation (pyridinium chlorochromate/sodium acetate) to generate a reactive aldehyde intermediate. Subsequent reactions with diethyl phosphite yield phosphonate derivatives, which are brominated to form intermediates for activity-based probes targeting protein tyrosine phosphatases (PTPs) . This compound serves as a critical precursor in proteomics research, enabling the study of PTP activity through covalent modification of enzyme active sites .

Properties

IUPAC Name |

tert-butyl N-benzyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21(13-16-7-5-4-6-8-16)14-17-9-11-18(15-22)12-10-17/h4-12,22H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHJYFVTHRSMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Mechanism

This method involves protecting 4-hydroxymethyl-benzylamine with a tert-butoxycarbonyl (Boc) group, followed by N-benzylation to introduce the second benzyl substituent.

Boc Protection of 4-Hydroxymethyl-Benzylamine

4-Hydroxymethyl-benzylamine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a dioxane/water mixture under basic conditions (NaOH, 20°C, 18 h). The reaction achieves near-quantitative yields (99%) by selectively protecting the primary amine, forming N-Boc-4-hydroxymethyl-benzylamine.

Reaction Conditions

N-Benzylation of Boc-Protected Amine

The Boc-protected intermediate undergoes alkylation with benzyl bromide in ethyl acetate using potassium carbonate as a base. This step introduces the second benzyl group, yielding the N,N-dibenzyl carbamate.

Challenges :

-

Boc deprotection under strong alkylation conditions may occur, necessitating mild bases (e.g., K₂CO₃) and controlled temperatures (0–25°C).

-

Competing O-benzylation of the hydroxymethyl group is mitigated by steric hindrance from the Boc group.

Optimization :

-

Molar Ratio : 1:1.2 (amine:benzyl bromide)

-

Solvent : Ethyl acetate

Method 2: Reductive Amination Followed by Carbamate Formation

Synthesis of N-Benzyl-4-Hydroxymethyl-Benzylamine

4-Hydroxymethyl-benzaldehyde and benzylamine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced to the secondary amine, N-benzyl-4-hydroxymethyl-benzylamine, with concurrent preservation of the hydroxymethyl group.

Reaction Conditions

Carbamate Formation with Tert-Butyl Chloroformate

The secondary amine reacts with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. This step forms the target carbamate via nucleophilic acyl substitution.

Key Considerations :

-

Secondary amines exhibit lower nucleophilicity, requiring excess tert-butyl chloroformate (1.5 eq) and prolonged reaction times (12–24 h).

-

Yield : 70–75% (based on phase-transfer alkylation analogs).

Method 3: Phase-Transfer Catalyzed Alkylation

One-Pot Alkylation and Carbamate Formation

Adapted from lacosamide intermediate synthesis, this method employs phase-transfer catalysis (PTC) to directly alkylate 4-hydroxymethyl-benzylamine with benzyl bromide under strongly basic conditions.

Reaction Protocol :

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq)

-

Base : Aqueous KOH (50%)

-

Alkylating Agent : Benzyl bromide (1.2 eq)

-

Solvent : Ethyl acetate

-

Temperature : 25°C, 6–8 h

Advantages :

-

Simultaneous N-benzylation and in situ carbamate formation with tert-butyl chloroformate.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 85–90% | 60–65% | 80–85% |

| Reaction Steps | 2 | 2 | 1 |

| Purity | High | Moderate | High |

| Scalability | Excellent | Moderate | Excellent |

| Key Reference |

Critical Evaluation :

-

Method 1 offers high yields and scalability but requires stringent control over alkylation conditions to prevent side reactions.

-

Method 2 suffers from moderate yields due to competing imine formation and reduction inefficiencies.

-

Method 3 balances simplicity and efficiency, making it preferable for industrial-scale synthesis.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group to Formyl

The hydroxymethyl moiety undergoes oxidation to yield the corresponding aldehyde, tert-butyl 4-formylbenzylcarbamate. This reaction is critical for introducing electrophilic sites for subsequent nucleophilic additions or condensations.

| Reagent/Catalyst | Solvent | Temperature | Time | Yield | Citation |

|---|---|---|---|---|---|

| MnO₂ | CHCl₃ | 20°C | Overnight | 87% | |

| MnO₂ | DCM | 20°C | 16h | 80% | |

| PCC/NaOAc | DCM | 25°C | 1h | 70% |

-

Mechanistic Insight : Manganese(IV) oxide (MnO₂) acts as a mild oxidizing agent, selectively converting primary alcohols to aldehydes without over-oxidation to carboxylic acids . Pyridinium chlorochromate (PCC) in dichloromethane achieves similar results but requires sodium acetate as a mild base for optimal efficiency .

O-Alkylation of the Hydroxymethyl Group

The alcohol group can be alkylated to form methoxy derivatives, a key step in modifying pharmacokinetic properties. Methyl sulfate is commonly used as an alkylating agent under phase-transfer conditions.

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| Methyl sulfate | KOH/TBAB | Ethyl acetate | -10–0°C | 97% | |

| Methyl sulfate | KOH/TBAB | Ethyl acetate | 5–20°C | 95% |

-

Conditions : Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, enhancing reaction kinetics in biphasic systems .

Deprotection of the Boc Group

The Boc-protected amine is cleaved under acidic conditions to generate the primary amine, a step essential for further functionalization.

| Acid Reagent | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|

| TFA | DCM | 25°C | Free amine as TFA salt | |

| HCl (gaseous) | Dioxane | 0–5°C | Amine hydrochloride salt |

-

Efficiency : Trifluoroacetic acid (TFA) in dichloromethane achieves quantitative deprotection within 1–2 hours, while gaseous HCl in dioxane is preferred for scalability .

Stability and Handling

Scientific Research Applications

Chemical Research

Building Block in Organic Synthesis

- This compound serves as a crucial building block in organic synthesis. Its unique structural properties allow for the preparation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Transformations

- Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions facilitate the synthesis of derivatives that have enhanced properties or functionalities. For instance:

- Oxidation can convert the hydroxymethyl group to a carboxylic acid.

- Reduction can yield alcohols from the ester group.

- Substitution reactions allow for the introduction of different functional groups on the benzyl moiety.

Biological Applications

Biochemical Probes

- The compound is being investigated as a biochemical probe due to its ability to interact with specific enzymes and proteins. This interaction is essential for studying enzyme kinetics and mechanisms of action in biological systems.

Therapeutic Potential

- Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These potential therapeutic effects are currently under investigation in various biological assays .

Medicinal Chemistry

Prodrug Development

- In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents, thereby enhancing drug delivery and bioavailability . This characteristic is particularly significant in designing drugs that require metabolic activation.

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique reactivity makes it an ideal intermediate in synthesizing advanced materials used in various industrial applications.

Synthesis of Peptides

Mechanism of Action

The mechanism of action of benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

(4-Fluoro-3-Piperidin-4-Yl-Benzyl)-Carbamic Acid Tert-Butyl Ester

- Structure : Incorporates a fluorine atom at the 4-position and a piperidine ring at the 3-position of the benzyl group.

- Synthesis: Prepared via Suzuki coupling of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid with pyridin-4-ylboronic acid, followed by selective hydrogenation .

- Applications : Intermediate in the synthesis of kinase inhibitors or antipsychotic agents, leveraging the fluorine atom for enhanced metabolic stability and piperidine for basicity .

{5-[2-(4-n-Octyl-Phenyl)Ethyl]-2,2-Dimethyl-1,3-Dioxane-5-Yl} Carbamic Acid Tert-Butyl Ester

- Structure : Features a long alkyl chain (n-octyl) and a 1,3-dioxane ring.

- Synthesis : Involves Wittig reaction between (5-formyl-1,3-dioxane) carbamate and a phosphonium salt derived from 4-n-octyl benzyl halide .

- Applications : Key intermediate in the production of fingolimod, a sphingosine-1-phosphate receptor modulator used in multiple sclerosis therapy .

4-(4-Aminobenzyl)Piperazine-1-Carboxylic Acid Tert-Butyl Ester

- Structure: Contains an aminobenzyl group and a piperazine ring.

- Applications : Used in peptide synthesis and as a building block for G protein-coupled receptor (GPCR) ligands, where the piperazine moiety enhances solubility and bioavailability .

Biological Activity

Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester, also known as tert-butyl 4-(hydroxymethyl)benzylcarbamate, is a compound with significant biological activity. This article provides an overview of its properties, synthesis, and biological evaluations, supported by data tables and relevant research findings.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.3 g/mol

- CAS Number : 123986-64-1

- Purity : 97% .

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 397.2 ± 30.0 °C (predicted) |

| Density | 1.106 ± 0.06 g/cm³ (predicted) |

| State | Solid |

| Storage Temperature | 2-8 °C |

Synthesis

The synthesis of this compound typically involves the protection of amino functions using a Boc (tert-butoxycarbonyl) group. The compound can be synthesized through various methods including Williamson ether synthesis and Boc-deprotection reactions, yielding high purity and efficiency .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation demonstrated that this compound exhibited significant inhibitory activity against PD-L1, a protein involved in cancer immune evasion. This suggests its potential application in cancer immunotherapy .

Toxicity and Safety

The compound has been noted for its toxicity at higher concentrations, particularly in cell lines such as Jurkat cells, indicating a need for careful dosage management in therapeutic applications . Its safety profile indicates that it can cause irritation to the eyes and respiratory system upon exposure .

Case Studies

-

In Vivo PET Studies :

- Comparative studies using immunocompromised mouse models have been conducted to assess the distribution and targeting efficacy of this compound in tumor cells expressing PD-L1.

- Results indicated a preferential accumulation in tumors, suggesting its utility as a radiotracer for imaging and therapeutic applications .

- Combination Therapy Trials :

Q & A

Basic Synthesis and Protecting Group Strategies

Q: What are the key synthetic routes for preparing benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester, and how does the tert-butyl carbamate group function as a protective moiety? A: A primary route involves masking 4-hydroxymethyl-benzyl-ammonium chloride with tert-butyl carbamate under basic conditions, yielding the target compound . The tert-butyl carbamate (Boc) group acts as a temporary protective moiety for amines, preventing undesired reactions during subsequent steps (e.g., alkylation or coupling). Its stability under neutral/weakly acidic conditions and ease of removal via trifluoroacetic acid (TFA) make it ideal for multi-step syntheses .

Advanced Synthetic Methodologies

Q: How can Suzuki-Miyaura cross-coupling be adapted to synthesize derivatives of this compound, and what challenges arise in regioselectivity? A: Evidence from a related tert-butyl carbamate synthesis () suggests that boronic acid intermediates (e.g., compound 11) can undergo Suzuki coupling with aryl halides to introduce substituents. Key challenges include optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent) to minimize side reactions. Regioselectivity may require directing groups or steric control .

Stability and Reactivity Under Experimental Conditions

Q: What are the critical stability considerations for this compound during storage and reaction protocols? A: The compound is stable at room temperature in inert, dry environments but degrades in the presence of strong acids/bases or oxidizing agents. For example, the Boc group is cleaved by TFA, while exposure to pyridinium chlorochromate (PCC) oxidizes hydroxymethyl groups to aldehydes . Storage at 2–8°C in airtight containers is recommended to prevent hydrolysis .

Functional Group Transformations

Q: How can the hydroxymethyl group in this compound be selectively oxidized, and what analytical methods validate the product? A: Corey oxidation (PCC/NaOAc in dichloromethane) converts the hydroxymethyl group to an aldehyde, critical for subsequent condensations (e.g., with diethyl phosphite to form phosphonate esters). Reaction progress is monitored via TLC or HPLC, with confirmation by ¹H NMR (disappearance of –CH₂OH at δ ~4.5 ppm and emergence of aldehyde proton at δ ~9–10 ppm) .

Analytical Characterization Challenges

Q: What advanced spectroscopic techniques are essential for characterizing intermediates in its synthesis? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹³C NMR distinguishes Boc carbonyl carbons (~150–155 ppm) and aromatic carbons. IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹). Purity assessment requires reverse-phase HPLC with UV detection at 254 nm .

Application in Biomedical Probe Development

Q: How is this compound utilized in synthesizing activity-based probes for studying protein tyrosine phosphatases (PTPs)? A: The aldehyde intermediate (generated via Corey oxidation) condenses with diethyl phosphite to form phosphonate esters, which act as irreversible PTP inhibitors. Subsequent biotinylation enables affinity purification and activity profiling in cellular lysates. Critical steps include optimizing coupling efficiency and minimizing racemization .

Contradictions in Synthetic Efficiency

Q: How do competing synthetic routes (e.g., reductive amination vs. direct coupling) impact yield and scalability? A: Reductive amination (e.g., NaBH₄ reduction of imines) offers higher yields (>80%) but requires strict anhydrous conditions. Direct coupling methods (e.g., EDC/HOBt) may suffer from lower efficiency due to steric hindrance. Scalability favors reductive amination, but purity demands may necessitate chromatographic purification .

Safety and Toxicity Data Gaps

Q: What toxicological data are lacking for this compound, and how should researchers address these gaps in experimental design? A: Acute toxicity (LD₅₀) and ecotoxicological data (e.g., EC₅₀ for aquatic organisms) are unavailable in public literature. Researchers must adopt precautionary measures: use fume hoods, wear nitrile gloves, and implement waste neutralization protocols (e.g., TFA decomposition with NaHCO₃) .

Role in Peptide and Glycoconjugate Synthesis

Q: How does this compound facilitate the synthesis of cyclotetrapeptides or glycoconjugates? A: The Boc-protected amine enables selective deprotection during solid-phase peptide synthesis (SPPS). For glycoconjugates, the hydroxymethyl group serves as a linker for glycosylation (e.g., using benzyl-protected sugars under NIS/TMSOTf catalysis). Post-synthesis, hydrogenolysis removes benzyl groups without affecting the Boc moiety .

Mechanistic Insights into Deprotection Reactions

Q: What mechanistic considerations govern the cleavage of the tert-butyl carbamate group under acidic conditions? A: Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Solvent polarity impacts reaction rate: TFA in dichloromethane (~20°C, 1–2 hrs) is faster than HCl/dioxane. Side reactions (e.g., tert-butyl carbocation rearrangements) are mitigated by scavengers like anisole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.